molecular formula C6H12O3 B155242 4,4-Dimethoxy-2-butanone CAS No. 5436-21-5

4,4-Dimethoxy-2-butanone

Cat. No. B155242
CAS RN: 5436-21-5
M. Wt: 132.16 g/mol
InChI Key: PJCCSZUMZMCWSX-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-2-butanone is a chemical compound that serves as a versatile synthetic building block. It is characterized by the presence of two methoxy groups and a butanone moiety within its structure. This compound has been utilized in various synthetic applications, including the synthesis of heterocyclic compounds, functionalized alkenes, and biomolecules such as carbohydrates, polyketides, and lipids .

Synthesis Analysis

The synthesis of 4,4-Dimethoxy-2-butanone has been achieved through different methods. One efficient route involves a three-step process starting with sodium and methanol. The first step is the preparation of sodium methoxide in methanol, followed by the Claisen reaction of acetone and methyl formate to form sodium formyl acetone. The final step is the acetylizing reaction in methanol with sulfuric acid, yielding 4,4-Dimethoxy-2-butanone with a high purity of 98.7% . Another synthesis approach involves the use of 4,4-Dimethoxybut-1-yne as a key building block in a tandem benzannulation/cyclization strategy for the synthesis of highly substituted indoles .

Molecular Structure Analysis

Although the molecular structure of 4,4-Dimethoxy-2-butanone itself is not detailed in the provided papers, related compounds with similar functional groups have been studied. For instance, the structure of a triradical compound with dimethoxy groups was analyzed using X-ray crystallography, revealing significant dihedral angles between the nitroxide radicals and the benzene ring plane . This suggests that the methoxy groups in 4,4-Dimethoxy-2-butanone may also influence its three-dimensional conformation and reactivity.

Chemical Reactions Analysis

4,4-Dimethoxy-2-butanone has been reported as a 1,3-dielectrophilic building block in various chemical reactions. It has been used to synthesize 3-methylpyrazole with hydrazine hydrate and aryl methyl pyrazoles with phenyl hydrazines. Additionally, it has been reacted with p-methyl benzyl magnesium chloride to yield carbinol acetals, which can be further transformed into substituted naphthalenes . The compound has also been reduced by Yamadazyma farinosa IFO 10896 to produce (R)-4,4-Dimethoxy-2-butanol, which can be converted into diols with unsymmetrical substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethoxy-2-butanone are not explicitly discussed in the provided papers. However, its high purity and yield after synthesis suggest that it is a stable compound under the right conditions . Its role as a building block in various syntheses indicates that it has reactive functional groups that can participate in multiple chemical transformations . The compound's utility in the synthesis of fine chemicals, such as 2-chloro-3-amino-4-methylpyridine and 2-mercapto-4-methylpyrimidine, also points to its significant chemical versatility and potential for industrial applications .

Scientific Research Applications

Synthesis and Development

4,4-Dimethoxy-2-butanone is notable for its role in the synthesis of various fine chemicals. It serves as a valuable raw material that simplifies industrial production processes and reduces costs. Key chemicals produced using 4,4-Dimethoxy-2-butanone include 2-chloro-3-amino-4-methylpyridine, 3-Hydroxy-3-methyl-1,1-dimethoxybutane, and 2-mercapto-4-methylpyrimidine (Cheng Zhong-yun, 2005).

Biocatalysis

Research has demonstrated the effective use of 4,4-Dimethoxy-2-butanone in biocatalytic processes. One study highlighted the conversion of 4,4-Dimethoxy-2-butanone to (R)-4,4-Dimethoxy-2-butanol using Yamadazyma farinosa IFO 10896, followed by conversion to various isomers of 6-hepten-2,4-diol (Takahiro Yamazaki et al., 2000).

Chemical Synthesis

A three-step synthesis process for 4,4-Dimethoxy-2-butanone has been developed, starting from sodium and methanol. This process has shown a high yield and purity, confirming its potential for large-scale production (Xu Li-li, 2008).

Building Block in Organic Chemistry

4,4-Dimethoxy-2-butanone is identified as a useful 1,3-dielectrophilic building block in organic chemistry. Its applications include the synthesis of toluene, o-Xylene, naphthalenes, and pyrimidines, demonstrating its versatility in producing various aromatic and heterocyclic compounds (T. P. Charanraj et al., 2018).

Safety And Hazards

4,4-Dimethoxy-2-butanone is classified as a flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

4,4-dimethoxybutan-2-one
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InChI

InChI=1S/C6H12O3/c1-5(7)4-6(8-2)9-3/h6H,4H2,1-3H3
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InChI Key

PJCCSZUMZMCWSX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(OC)OC
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Molecular Formula

C6H12O3
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DSSTOX Substance ID

DTXSID8052196
Record name 4,4-Dimethoxybutanone
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 2-Butanone, 4,4-dimethoxy-
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Record name 4,4-Dimethoxy-2-butanone
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Boiling Point

178.00 °C. @ 760.00 mm Hg
Record name 4,4-Dimethoxy-2-butanone
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Solubility

slightly
Record name 4,4-Dimethoxy-2-butanone
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Density

0.993-0.998
Record name 3-Oxobutanal dimethyl acetal
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Product Name

4,4-Dimethoxy-2-butanone

CAS RN

5436-21-5
Record name 4,4-Dimethoxy-2-butanone
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Record name 4,4-Dimethoxy-2-butanone
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Record name 4,4-DIMETHOXY-2-BUTANONE
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Record name 4,4-Dimethoxy-2-butanone
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Melting Point

-83.00 °C. @ 760.00 mm Hg
Record name 4,4-Dimethoxy-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
LA Reiter - The Journal of Organic Chemistry, 1984 - ACS Publications
" All reactions were run on a 10-mmol scale with a 1.5 molar excess of acetamidine acetate in refluxing dioxane for 24 h except the reaction of 5b which was ran at 80 C. The products …
Number of citations: 26 pubs.acs.org
T Yamazaki, A Kuboki, H Ohta, TM Mitzel… - Synthetic …, 2000 - Taylor & Francis
(R)-4,4-Dimethoxy-2-butanol was prepared with the action of Yamadazyma farinosa IFO 10896 on 4,4-dimethoxy-2-butanone, and subsequently converted to (2R,4R)- and (2R,4S)-…
Number of citations: 10 www.tandfonline.com
AD Broek, J Lugtenburg - Recueil des Travaux Chimiques des …, 1982 - Wiley Online Library
10‐Mono‐, 11‐mono‐ and 10,11‐dideuterioretinal (in the all‐trans, 9‐cis, 11‐cis and 13‐cis forms) of > 98% purity and the required (> 96%) deuterium incorporation were prepared via …
Number of citations: 18 onlinelibrary.wiley.com
DM Burness - The Journal of Organic Chemistry, 1956 - ACS Publications
ß-Ketobutyracetal (4, 4-dimethoxy-2-butanone) and its analogs react readily with hydrazines and semicarbazides to produce pyrazoles, and with guanidine, urea, and thiourea to yield …
Number of citations: 69 pubs.acs.org
M Toumi, M Barbazanges, SHB Kroll, H Patel, S Ali… - Tetrahedron …, 2010 - Elsevier
A flexible six-step synthesis of potential cyclin-dependent kinase 2 (CDK2) inhibitors is reported. The synthesis involves the condensation between 3-chloro-4,4-dimethoxy-2-butanone …
Number of citations: 1 www.sciencedirect.com
V Verma, CP Joshi, A Agarwal, S Soni… - Journal of Drug Delivery …, 2020 - jddtonline.info
Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine. One of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), it has the …
Number of citations: 11 jddtonline.info
CFH Allen, HR Beilfuss, DM Burness… - The Journal of …, 1959 - ACS Publications
The reaction of 4, 4-dimethoxy-2-butanone or 4-methoxy-3-buten-2-one with 3-amino-l, 2, 4-triazole leads to6-methyll, 3, 3a, 7-tetrazaindene. The mode of formation and relation to the …
Number of citations: 33 pubs.acs.org
DM Burness - The Journal of Organic Chemistry, 1956 - ACS Publications
(7) Rutowski and Dajew, Ber., 64, 693 (1931).(8) Troell, Ber., 61, 2498 (1928).(9) Kohler, Richtmyer, and Hester, J. Am. Chem. Soc., 53, 211 (1931). equipped with a centrifugal stirrer …
Number of citations: 51 pubs.acs.org
M ONo, N Yoshida, Y KOKUBU, E SATo… - Chemical and …, 1997 - jstage.jst.go.jp
The side chain of piericidin B 1 having four (E)-olefinic linkages was prepared. The coupling reaction of the non-conjugated aldehyde (22) derived from 4, 4-dimethoxy-2-butanone and …
Number of citations: 8 www.jstage.jst.go.jp
JA Romero, K Kazimierczuk, D Gołowicz - Analyst, 2020 - pubs.rsc.org
Benchtop NMR spectrometers have become widely available over the last decade. They are now used successfully in various branches of chemistry. Their popularity continues to grow …
Number of citations: 1 pubs.rsc.org

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